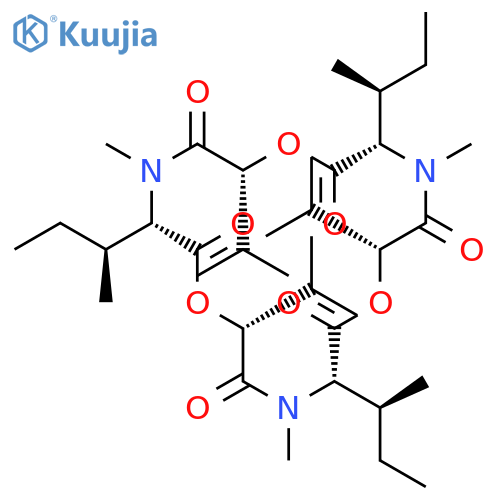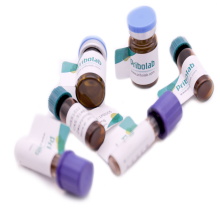Cas no 2503-13-1 (Enniatin A)

Enniatin A structure
Enniatin A 化学的及び物理的性質
名前と識別子
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl]
- ENNIATIN A
- Enniatin-A
- 1,7,13-tr<wbr>
- 3,9,15-tr<wbr>
- Baccatin A
- LogP
- ENNIATIN A [MI]
- AKOS040740780
- CHEBI:64651
- BE162720
- UNII-59877B2B5T
- (3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Q27133362
- 59877B2B5T
- Isoleucine, N-(d-2-hydroxy-3-methylbutyryl)-N-methyl-, trimol. cyclic ester
- (3S,6R,9S,12R,15S,18R)-3,9,15-tri[(2S)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Cyclo((2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl)
- NS00094904
- 2503-13-1
- HY-N6702
- DTXSID90891863
- CS-0093385
- Ennlatin A
- N-(D-2-Hydroxy-3-methylbutyryl)-N-methyl-Isoleucine Trimol. Cyclic Ester; 1,7,13-Trioxa-4,10,16-triazacyclooctadecane Cyclic Peptide Deriv.;Cyclo(D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl-D-a-hydroxyisovaleryl-N-methyl-L-isoleucyl)
- DTXCID001031284
- DA-73115
- (3S,6R,9S,12R,15S,18R)-3,9,15-Tri[(2S)-2-butanyl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 3-(butan-2-yl)-9,15-dibutyl-4,10,16-trimethyl-6,12,18-tris(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-tris((2S)-butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-Tri((2S)-2-butanyl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- (3S,6R,9S,12R,15S,18R)-3,9,15-tri((2S)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Enniatin A
-
- インチ: InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+/m0/s1
- InChIKey: TWHBYJSVDCWICV-BHZTXFQCSA-N
- ほほえんだ: CC[C@H](C)[C@H]1C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)O[C@H](C(C)C)C(=O)N1C
計算された属性
- せいみつぶんしりょう: 681.45669
- どういたいしつりょう: 681.45643060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 48
- 回転可能化学結合数: 9
- 複雑さ: 1000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140Ų
- 疎水性パラメータ計算基準値(XlogP): 7.6
じっけんとくせい
- 密度みつど: 1.022
- ふってん: 847.4°Cat760mmHg
- フラッシュポイント: 466.3°C
- 屈折率: 1.46
- ようかいど: DMSO: soluble10mg/mL
- PSA: 139.83
- LogP: 4.13640
Enniatin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E555990-5mg |
Ennlatin A |
2503-13-1 | 5mg |
$2945.00 | 2023-05-18 | ||
| TRC | E555990-25mg |
Ennlatin A |
2503-13-1 | 25mg |
$ 17000.00 | 2023-09-07 | ||
| Apollo Scientific | BIE9702-100ug |
Enniatin A |
2503-13-1 | 100ug |
£50.00 | 2023-08-31 | ||
| BioAustralis | BIA-E1165-0.50 mg |
Enniatin A |
2503-13-1 | >95%byHPLC | 0.50mg |
$196.00 | 2023-09-14 | |
| Apollo Scientific | BIE9702-1mg |
Enniatin A |
2503-13-1 | 1mg |
£360.00 | 2025-02-19 | ||
| TRC | E555990-.5mg |
Ennlatin A |
2503-13-1 | 5mg |
$333.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202148-500 µg |
Enniatin A, |
2503-13-1 | >99% | 500µg |
¥1,264.00 | 2023-07-10 | |
| BioAustralis | BIA-E1165-0.50mg |
Enniatin A |
2503-13-1 | >95% by HPLC | 0.50mg |
$215.00 | 2024-10-14 | |
| BioAustralis | BIA-E1165-2.50mg |
Enniatin A |
2503-13-1 | >95% by HPLC | 2.50mg |
$755.00 | 2024-10-14 | |
| 1PlusChem | 1P002QOY-2.5mg |
Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl] |
2503-13-1 | ≥99% | 2.5mg |
$816.00 | 2025-02-19 |
Enniatin A 関連文献
-
1. Natural enniatin A, a mixture of optical isomers containing both erythro-and threo-N-methyl-L-isoleucine residuesTapan K. Audhya,Douglas W. Russell J. Chem. Soc. Perkin Trans. 1 1974 743
-
D. W. Russell Q. Rev. Chem. Soc. 1966 20 559
-
Silja Mordhorst,Fleur Ruijne,Anna L. Vagstad,Oscar P. Kuipers,J?rn Piel RSC Chem. Biol. 2023 4 7
-
István Molnár,Donna M. Gibson,Stuart B. Krasnoff Nat. Prod. Rep. 2010 27 1241
-
Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339
2503-13-1 (Enniatin A) 関連製品
- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])
- 64763-82-2(Bassianolide)
- 11113-62-5(Enniatin complex)
- 917-13-5(Enniatin B)
- 4530-21-6(Enniatin A1)
- 19914-20-6(Enniatin B1)
- 2001-95-8(Valinomycin)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2503-13-1)Enniatin A

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
PRIBOLAB PTE.LTD
(CAS:2503-13-1)Pribolab®Enniatin A

清らかである:99%/99%/99%
はかる:10mg/5mg/1mg
価格 ($):問い合わせ/問い合わせ/問い合わせ